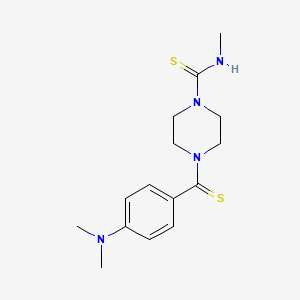

4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide

Description

This compound features a piperazine core substituted with two carbothioamide groups: one at the N-methyl position and the other linked to a 4-(dimethylamino)phenyl moiety. The dual carbothioamide structure is rare among piperazine derivatives, suggesting unique chemical and pharmacological properties.

Properties

IUPAC Name |

4-[4-(dimethylamino)benzenecarbothioyl]-N-methylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4S2/c1-16-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(2)3/h4-7H,8-11H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPAPZXPTOQKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with piperazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of an oxidizing agent, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Overview

4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide is a complex organic compound belonging to the class of carbothioamides. This compound exhibits a unique structural configuration that includes a dimethylamino group and a piperazine moiety, which are significant for its potential biological activities. The synthesis and characterization of this compound are crucial in medicinal chemistry due to its prospective applications in drug development.

Scientific Research Applications

The applications of this compound span several fields, primarily in medicinal chemistry and pharmacology:

Anticancer Research

Research indicates that thioamide derivatives, including this compound, may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in anticancer therapies. For instance, compounds with structural similarities have demonstrated effectiveness against colon, breast, and cervical cancers .

Antimicrobial Activity

The compound is being explored for its potential antimicrobial properties. Preliminary studies suggest that derivatives of piperazine exhibit significant activity against a range of bacterial strains, which could lead to the development of new antibiotics.

Neurological Applications

Given the presence of the dimethylamino group, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Research into similar piperazine derivatives has indicated modulation of central nervous system receptors, which could be beneficial in developing treatments for conditions such as depression or anxiety.

Drug Development

The unique structural attributes of this compound allow it to serve as an intermediate in the synthesis of more complex molecules. Its ability to interact with various biological targets makes it valuable in drug discovery processes aimed at developing new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the potential applications of thioamide compounds similar to this compound:

- Cytotoxic Activity : A study demonstrated that thioamide derivatives showed significant cytotoxicity against human cancer cell lines (HCT-116, MCF-7) through mechanisms involving apoptosis induction .

- Antimicrobial Efficacy : Research has indicated that piperazine derivatives possess antimicrobial properties, suggesting that this compound could be effective against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-(4-(dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide involves its interaction with cellular membranes, enhancing the uptake of therapeutic agents. The compound’s dimethylamino group plays a crucial role in its ability to penetrate cell membranes and deliver attached molecules into the cytosol .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Compounds:

4-Benzyl-N-methylpiperazine-1-carbothioamide () Substituents: Benzyl (R1), N-methyl (R2). Properties: Exhibits CNS stimulant, antimicrobial, and anticancer activities due to the benzyl group’s lipophilicity . Contrast: Lacks the electron-donating dimethylamino group, reducing solubility in polar solvents compared to the target compound.

N-(4-Chlorophenyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide () Substituents: 4-Chlorophenyl (R1), benzodioxolylmethyl (R2). Properties: The chloro group and benzodioxole moiety enhance metabolic stability but may reduce blood-brain barrier penetration compared to the dimethylamino group .

N-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide () Substituents: Phenyl (R1), trifluoromethylpyridyl (R2).

[4-(1,3-Benzodioxole-5-carbothioyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione () Substituents: Benzodioxole (R1), dimethylaminophenyl (R2). Properties: Combines electron-rich benzodioxole with dimethylamino, offering dual solubility profiles. Likely targets serotonin/dopamine receptors due to structural similarity to psychoactive compounds .

Key Observations :

- Electron-Donating Groups (e.g., dimethylamino): Enhance solubility and receptor affinity in polar environments.

- Lipophilic Substituents (e.g., benzyl, trifluoromethyl): Improve membrane permeability but may reduce aqueous solubility.

- Dual Carbothioamide Motif (Target Compound): May confer resistance to enzymatic degradation compared to mono-carbothioamide analogs.

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound increases solubility in acidic buffers (pH-dependent protonation). Trifluoromethyl analogs () show lower solubility due to hydrophobicity.

- Stability : Carbothioamides are generally more resistant to hydrolysis than carboxamides ( vs. 15) .

Biological Activity

4-(4-(Dimethylamino)phenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide, a compound with structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize current findings regarding its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a piperazine ring, a dimethylamino group, and a carbonothioyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

- Anticholinesterase Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.

- Monoamine Oxidase Inhibition : It may also inhibit monoamine oxidase (MAO), contributing to its antidepressant effects.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:

- Dimethylamino Substitution : The presence of the dimethylamino group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier.

- Piperazine Ring Modifications : Variations in the piperazine substituents can significantly alter the affinity for target enzymes like AChE and MAO.

Case Study 1: AChE Inhibition

In a study assessing the inhibitory effects on AChE, compounds structurally related to this compound exhibited IC50 values ranging from 2.26 μM to 12.41 μM. The most potent derivative showed an IC50 of 2.26 μM, indicating significant anticholinesterase activity .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 2.26 | 5.92 |

| Compound B | 2.38 | 10.38 |

| Compound C | 8.36 | - |

Case Study 2: MAO Inhibition

Another study evaluated the inhibition of MAO-A and MAO-B by similar compounds. The findings suggested that modifications to the piperazine ring could enhance selectivity towards MAO-B over MAO-A, with some derivatives achieving IC50 values as low as 3.29 μM for MAO-B inhibition .

| Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) |

|---|---|---|

| Compound D | 3.29 | Not reported |

| Compound E | 6.76 | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.